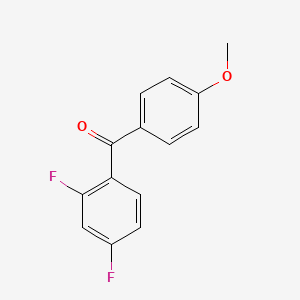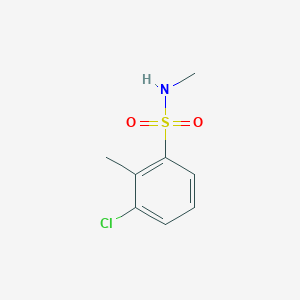
2,4,6-trichloro-N-methylbenzenesulfonamide
Vue d'ensemble
Description
2,4,6-trichloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H6Cl3NO2S. It is a derivative of benzene, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a sulfonamide group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-methylbenzenesulfonamide typically involves the chlorination of N-methylbenzene-1-sulfonamide. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters are optimized to achieve efficient chlorination while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trichloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
2,4,6-trichloro-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4,6-trichloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein functions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorotoluene: Similar in structure but lacks the sulfonamide group.
2,4,6-Trichloroaniline: Contains an amino group instead of a sulfonamide group.
2,4,6-Trichlorophenol: Contains a hydroxyl group instead of a sulfonamide group.
Uniqueness
2,4,6-trichloro-N-methylbenzenesulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific research applications. The sulfonamide group enhances its solubility and reactivity, while the chlorine atoms contribute to its stability and resistance to degradation.
Propriétés
IUPAC Name |
2,4,6-trichloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRUGREZWRRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide](/img/structure/B7867762.png)












